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4-Bromo-3-methyl-isothiazol-5-

ylamine

Cat. No.: B1287052 Get Quote

For Immediate Release

This guide provides a comparative analysis of the biological activities of various isothiazole

analogs, offering valuable insights for researchers and professionals in drug development. The

data presented herein, derived from multiple studies, highlights the potential of the isothiazole

scaffold in developing novel therapeutic and agrochemical agents. While specific experimental

data for 4-bromo-3-methyl-isothiazol-5-ylamine was not available in the reviewed literature,

this guide focuses on the biological activities of structurally related isothiazole and thiazole

derivatives to inform future research and development.

I. Antifungal Activity of Isothiazole-Thiazole
Derivatives
A series of novel isothiazole-thiazole derivatives have demonstrated significant fungicidal

activity, particularly against oomycetes. The in vivo activity of these compounds against

Pseudoperonospora cubensis and Phytophthora infestans highlights their potential as

agricultural fungicides.

Table 1: In Vivo Fungicidal Activity of Isothiazole-Thiazole Derivatives
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Compound Target Pathogen EC50 (mg L⁻¹)[1]

6u Pseudoperonospora cubensis 0.046[1]

6u Phytophthora infestans 0.20[1]

6b Sclerotinia sclerotiorum 0.22[1]

6c Sclerotinia sclerotiorum 0.53[1]

6o Alternaria solani 8.92[1]

6s Alternaria solani 7.84[1]

Oxathiapiprolin (Commercial

Fungicide)
Sclerotinia sclerotiorum 5.98[1]

Oxathiapiprolin (Commercial

Fungicide)
Alternaria solani 296.60[1]

Azoxystrobin (Commercial

Fungicide)
Sclerotinia sclerotiorum 4.04[1]

Azoxystrobin (Commercial

Fungicide)
Alternaria solani 185.42[1]

Molecular docking studies suggest that compound 6u may act on the same target as

oxathiapiprolin, which is the oxysterol-binding protein (PcORP1).[1] This was further supported

by cross-resistance studies.[1]

Experimental Protocol: In Vivo Fungicidal Assay
A general methodology for assessing in vivo fungicidal activity against plant pathogens is as

follows:

Compound Preparation: Test compounds are dissolved in a suitable solvent, such as DMSO,

to create stock solutions. These are then diluted to the desired final concentrations for

application.

Plant Cultivation: Healthy host plants (e.g., cucumber for P. cubensis, tomato for P. infestans)

are grown to a suitable stage for inoculation.
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Spore Suspension Preparation: A suspension of fungal spores is prepared from a fresh

culture and adjusted to a specific concentration.

Inoculation and Treatment: The plants are inoculated with the spore suspension.

Subsequently, the test compound solutions are applied to the plants, typically as a foliar

spray.

Incubation: The treated and inoculated plants are maintained in a controlled environment

with appropriate temperature, humidity, and light conditions to allow for disease

development.

Disease Assessment: After a set incubation period, the disease severity on the plants is

assessed and compared to untreated control plants. The percentage of inhibition is

calculated.

EC50 Determination: The half-maximal effective concentration (EC50) is calculated from the

dose-response data.[1]
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Fungicidal Assay Workflow
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II. Antibacterial Activity of Thiazole Derivatives
Several novel thiazole derivatives have been evaluated for their antibacterial effects against

both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) is

a key parameter used to quantify the antibacterial potency of these compounds.

Table 2: In Vitro Antibacterial Activity of Thiazole Derivatives

Compound Target Organism MIC (µg/mL)

Derivative 6d Staphylococcus aureus 50-200

Derivative 6d Streptococcus agalactiae 25-100

Phenylacetamido-thiazole

derivative 16
Escherichia coli 1.56 - 6.25[2]

Phenylacetamido-thiazole

derivative 16
Pseudomonas aeruginosa 1.56 - 6.25[2]

Phenylacetamido-thiazole

derivative 16
Bacillus subtilis 1.56 - 6.25[2]

Phenylacetamido-thiazole

derivative 16
Staphylococcus aureus 1.56 - 6.25[2]

Notably, some thiazole derivatives demonstrated greater inhibitory effects on Gram-positive

bacteria compared to Gram-negative bacteria. The presence of an oxothiazole structure may

enhance the inhibitory potency of these compounds.

Experimental Protocol: Minimum Inhibitory
Concentration (MIC) Determination
The MIC of a compound is typically determined using a broth microdilution method:

Compound Preparation: A serial dilution of the test compound is prepared in a suitable broth

medium in a 96-well microtiter plate.
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Bacterial Inoculum Preparation: A standardized suspension of the target bacterium is

prepared and added to each well of the microtiter plate.

Incubation: The plate is incubated under appropriate conditions for bacterial growth (e.g.,

37°C for 18-24 hours).

MIC Determination: The MIC is determined as the lowest concentration of the compound that

completely inhibits visible bacterial growth.
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MIC Determination Workflow

III. Kinase Inhibitory Activity of Isothiazole
Derivatives
Isothiazole-containing compounds have also been investigated as inhibitors of various protein

kinases, which are critical targets in cancer therapy and other diseases.
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Table 3: Kinase Inhibitory Activity of Isothiazolo[4,3-b]pyridine Derivatives

Compound Target Kinase IC50 (nM)[3]

1 GAK 51

2 GAK 14

3 GAK 24

The development of potent and selective kinase inhibitors is a major focus in drug discovery.

The isothiazole scaffold has shown promise in the design of inhibitors for kinases such as

FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinases (CDKs).[4] For instance, a

thiazole derivative demonstrated an IC50 value of 22 nM against Flt3.[4] Another

imidazothiazole derivative showed high potency in both cellular (MV4-11) and enzymatic

(FLT3) assays with IC50 values of 0.002 µM and 0.022 µM, respectively.[4]

Experimental Protocol: In Vitro Kinase Inhibition Assay
(TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are commonly

used to measure kinase activity and inhibition.[5][6]

Reagent Preparation: Prepare serial dilutions of the test compound. Prepare a reaction

mixture containing the kinase, a specific substrate, and ATP.

Kinase Reaction: In a microplate, combine the kinase, substrate, and test compound at

various concentrations. Initiate the kinase reaction by adding ATP.

Detection: After a set incubation period, stop the reaction and add detection reagents. These

typically include a europium-labeled antibody that recognizes a non-phosphorylated part of

the substrate and an Alexa Fluor® 647-labeled antibody that recognizes the phosphorylated

substrate.

Signal Measurement: If the substrate is phosphorylated, the two antibodies are brought into

close proximity, allowing FRET to occur between the europium donor and the Alexa Fluor®

647 acceptor. The TR-FRET signal is measured on a compatible plate reader.
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IC50 Determination: The percentage of kinase inhibition is plotted against the logarithm of

the inhibitor concentration, and the data is fitted to a sigmoidal dose-response curve to

determine the IC50 value.[5]
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Kinase Inhibition TR-FRET Assay Principle

Conclusion
The isothiazole scaffold is a versatile platform for the development of biologically active

compounds with diverse applications. The analogs discussed in this guide demonstrate

significant potential in agriculture as fungicides and in medicine as antibacterial and anticancer

agents through kinase inhibition. Further investigation and optimization of these isothiazole

derivatives could lead to the discovery of novel and effective drugs and agrochemicals.

Researchers are encouraged to use the provided data and protocols as a foundation for their

own studies in this promising area of chemical biology.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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